4-Amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the amino and thiol groups are both nucleophilic and could participate in various reactions. The chloro and fluoro groups, on the other hand, could potentially leave, allowing for substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like -NH2, -SH, -Cl, and -F could make it more soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces, which in turn depend on the functional groups present .Scientific Research Applications
Biological Activities
The derivatives of 4-Amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol have shown a broad spectrum of biological activities, which are of considerable interest in the development of new therapeutic agents. Studies have demonstrated that these compounds exhibit significant antimicrobial, antifungal, and even antitumor properties. For instance, certain derivatives have been synthesized and evaluated for their antimicrobial activities against various pathogens, revealing their potential as leads for developing new antimicrobial agents. Moreover, some compounds have shown promising antitumor activity against a panel of cancer cell lines, indicating their potential in cancer therapy (B. S. Holla, K. Bhat, N. S. Shetty, 2003).
Interaction and Molecular Analysis
The interaction and molecular analysis of 4-Amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol derivatives with biological targets are key to understanding their mechanism of action and optimizing their therapeutic potential. Studies focusing on the crystal and molecular structure analysis provide insights into the intermolecular interactions that contribute to their biological activities. These analyses often involve advanced computational and experimental methods to characterize the nature and energetics of interactions within the molecular structure, which are crucial for the rational design of more effective and selective therapeutic agents (G. Sarala, M. A. Sridhar, J. S. Prasad, S. Swamy, Basappa, B. Prabhuswamy, K. S. Rangappa, 2006).
Future Directions
properties
IUPAC Name |
4-amino-3-(3-chloro-2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN4S/c9-5-3-1-2-4(6(5)10)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGIDTRBUXXEHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C2=NNC(=S)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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